1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine
CAS No.:
Cat. No.: VC14628560
Molecular Formula: C17H28N2
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine -](/images/structure/VC14628560.png)
Specification
Molecular Formula | C17H28N2 |
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Molecular Weight | 260.4 g/mol |
IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclopentylpiperazine |
Standard InChI | InChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2 |
Standard InChI Key | WWMADOQKXVKTKF-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)N2CCN(CC2)CC3CC4CC3C=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine consists of two primary components:
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A bicyclo[2.2.1]hept-5-ene (norbornene) scaffold, providing angular strain and conformational rigidity .
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A piperazine ring substituted at the 4-position with a cyclopentyl group and at the 1-position with a norbornene-derived methyl group .
The norbornene system introduces a double bond at the 5-position, enabling Diels-Alder reactions and other cycloadditions . Piperazine’s nitrogen atoms offer sites for hydrogen bonding and protonation, critical for biological interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₇N₃ | Derived |
Molecular Weight | 261.42 g/mol | Calculated |
Topological Polar Surface Area | 24.7 Ų | Estimated |
Hydrogen Bond Donors | 2 |
Synthesis and Reaction Chemistry
Synthetic Strategies
While no explicit protocol exists for this compound, synthesis likely follows established routes for norbornene-piperazine hybrids:
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Norbornene Functionalization:
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Piperazine Substitution:
Reaction Pathways
The compound’s reactivity is dominated by:
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Alkene Participation: The norbornene double bond undergoes [4+2] cycloadditions with dienophiles like maleic anhydride .
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Piperazine Modifications: Quaternization of nitrogen atoms or alkylation at the secondary amine sites .
Physicochemical and Spectroscopic Profiles
Spectral Characteristics
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¹H NMR:
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IR Spectroscopy:
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to piperazine’s basicity.
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Stability: Susceptible to oxidation at the alkene under acidic conditions; stable in inert atmospheres .
Industrial and Materials Applications
Polymer Chemistry
Norbornene derivatives serve as monomers for ring-opening metathesis polymerization (ROMP) . Incorporating piperazine enhances solubility and post-polymerization functionalization .
Catalysis
Chiral norbornene-piperazine complexes act as ligands in asymmetric hydrogenation, achieving enantiomeric excess >90% for α,β-unsaturated esters .
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